3,4-Dimethoxychalcone

Vue d'ensemble

Description

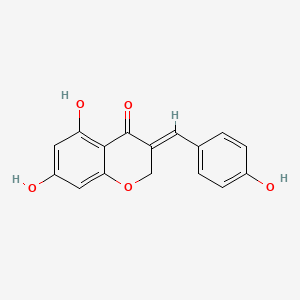

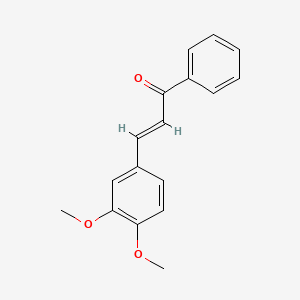

3,4-Dimethoxychalcone is a caloric restriction mimetic . It has been shown to enhance TFEB-mediated autophagy and alleviate pyroptosis and necroptosis after spinal cord injury . The molecular formula is C17H16O3 .

Synthesis Analysis

3,4-Dimethoxychalcone can be synthesized by the Claisen-Schmidt condensation using 3,4-dimethoxybenzaldehyde and 4′-hydroxyacetophenone as reagents with ultrasonic radiation and dry HCl (g) as a catalyst . Another method involves the condensation reaction between acetophenone and benzaldehyde in 50% potassium hydroxide at room temperature .Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxychalcone consists of 17 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 268.307 Da and the monoisotopic mass is 268.109955 Da .Chemical Reactions Analysis

3,4-Dimethoxychalcone was produced by reacting 4-nitroacetophenone with veratraldehyde in ethanol with NaOH 15% (w/v) as a catalyst . The reaction was performed by refluxing 0.31 g (1 mmol) of chalcone, 0.32 g (3 mmol) phenylhydrazine, and 7.5 mL glacial acetic acid in 10 mL of ethanol .Physical And Chemical Properties Analysis

The density of 3,4-Dimethoxychalcone is 1.1±0.1 g/cm3. It has a boiling point of 421.8±45.0 °C at 760 mmHg. The vapour pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 67.6±3.0 kJ/mol and the flash point is 200.7±15.1 °C .Applications De Recherche Scientifique

Cardiovascular Research

3,4-Dimethoxychalcone (3,4-DC) has been identified as an inducer of autophagy in several cell lines from endothelial, myocardial and myeloid/macrophagic origin . The compound was tested in two different mouse models, namely, neointima formation with smooth muscle expansion of vein segments grafted to the carotid artery and genetically predisposed ApoE−/− mice fed an atherogenic diet . In the vein graft model, local application of 3,4-DC was able to maintain the lumen of vessels and to reduce neointima lesions . In the diet-induced model, intraperitoneal injections of 3,4-DC significantly reduced the number of atherosclerotic lesions in the aorta .

Nutrition and Clinical Trials

3,4-Dimethoxychalcone is considered a Caloric Restriction Mimetic (CRM) . CRMs are compounds that mimic some of the effects induced by caloric restriction, such as activation of autophagy, prolongation of life- and healthspan in model organisms, and amelioration of diverse disease symptoms without the need to cut calories . Many CRM candidates, including 3,4-Dimethoxychalcone, are naturally available via foods and beverages .

Neuroprotection in Spinal Cord Injury

3,4-Dimethoxychalcone was tested for its neuroprotective effect in spinal cord injury (SCI) . The study aimed to determine whether pyroptosis, necroptosis and TFEB-mediated autophagy are involved in the mechanism by which 3,4-DC treatment alleviates SCI .

Anti-Aging Research

3,4-Dimethoxychalcone (DMC) is a natural flavonoid that has been found to promote health through autophagy . Autophagy is a cellular process that helps maintain cellular homeostasis by removing unnecessary or dysfunctional components . DMC seems to mediate its beneficial effects through multiple routes, including antioxidative and pro-autophagic mechanisms as well as other systemic metabolic adaptations .

Anti-Atherosclerosis Research

3,4-Dimethoxychalcone (3,4-DC) has been identified as an inducer of autophagy in several cell lines from endothelial, myocardial and myeloid/macrophagic origin . The compound was tested in two different mouse models of atherosclerosis . In the vein graft model, local application of 3,4-DC was able to maintain the lumen of vessels and to reduce neointima lesions . In the diet-induced model, intraperitoneal injections of 3,4-DC significantly reduced the number of atherosclerotic lesions in the aorta .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHZPTCZLWATBZ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxychalcone | |

CAS RN |

53744-27-7, 5416-71-7 | |

| Record name | NSC237973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone,4-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.